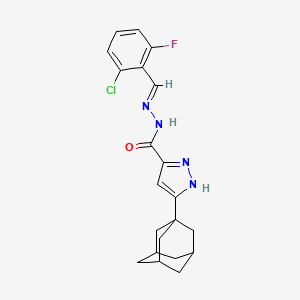
N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further connected to a methylbenzohydrazide moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 4-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs similar reaction conditions as those used in laboratory-scale synthesis but may include additional steps for purification and quality control to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an antidepressant.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant-like effects are believed to be mediated through the modulation of serotonergic and nitrergic pathways, as well as the inhibition of monoamine oxidase-A (MAO-A) and Na+, K±ATPase enzymes . These interactions lead to changes in neurotransmitter levels and neuronal activity, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide can be compared with other similar compounds, such as:
N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide: This compound has a hydroxyl group instead of a methyl group, which may influence its chemical reactivity and biological activity.
N’-(4-tert-butylcyclohexylidene)-4-methylbenzenesulfonohydrazide:
Propiedades
Número CAS |
303082-87-3 |
|---|---|
Fórmula molecular |
C18H26N2O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
N-[(4-tert-butylcyclohexylidene)amino]-4-methylbenzamide |
InChI |
InChI=1S/C18H26N2O/c1-13-5-7-14(8-6-13)17(21)20-19-16-11-9-15(10-12-16)18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,20,21) |
Clave InChI |
KJAUJGXJTILJQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN=C2CCC(CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11990417.png)
![2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B11990430.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B11990435.png)
![3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11990443.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990449.png)
![(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990456.png)


![N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11990499.png)
![N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11990511.png)
![2-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11990515.png)
